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Compound of Interest

Compound Name: 4-lodophenylacetonitrile

Cat. No.: B1295457

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted thermodynamic
properties of 4-lodophenylacetonitrile (CAS: 51628-12-7), a key intermediate in various
chemical syntheses. Due to the compound's specificity, a combination of experimentally
determined physical properties and computationally predicted thermodynamic data is
presented. This document also outlines general experimental protocols for the determination of
such properties.

Physical and Thermodynamic Properties

The following tables summarize the available physical and computationally predicted
thermodynamic properties of 4-lodophenylacetonitrile. It is critical to note that much of the
detailed thermodynamic data is derived from computational models and should be used as an
estimation pending experimental verification.

Table 1: Physical Properties of 4-lodophenylacetonitrile

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1295457?utm_src=pdf-interest
https://www.benchchem.com/product/b1295457?utm_src=pdf-body
https://www.benchchem.com/product/b1295457?utm_src=pdf-body
https://www.benchchem.com/product/b1295457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula CsHelIN [1112]
Molecular Weight 243.04 g/mol [11[2][3]
Melting Point 52.0t0 57.0 °C [3]
Boiling Point 152 °C at 3 mmHg [3]

White to light yellow
Appearance
powder/crystal

Table 2: Predicted Thermodynamic Properties of 4-lodophenylacetonitrile

Disclaimer: The following data are calculated properties from computational methods (Joback,
Crippen, McGowan) and have not been experimentally verified. They are provided for
estimation purposes.
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Predicted . Source
Property Symbol Unit
Value (Method)
Standard Gibbs
Free Energy of AfG® 310.56 kJ/mol [1] (Joback)
Formation
Enthalpy of
) AfH°gas 258.36 kJ/mol [1] (Joback)
Formation (gas)
Enthalpy of
) AfusH® 16.04 kJ/mol [1] (Joback)
Fusion
Enthalpy of
T AvapH° 56.19 kJ/mol [1] (Joback)
Vaporization
Normal Boiling _
) Thoil 609.32 K [1] (Joback)
Point
Normal Melting
] Tfus 341.91 K [1] (Joback)
Point
Critical
Tc 873.92 K [1] (Joback)
Temperature
Critical Pressure Pc 3392.03 kPa [1] (Joback)
Critical Volume Ve 0.489 m3/kmol [1] (Joback)
Log10 of Water i
N loglOWS -3.29 [1] (Crippen)
Solubility
Octanol/Water
Partition logPoct/wat 2.357 [1] (Crippen)
Coefficient
McGowan's
Characteristic McVol 127.020 ml/mol [1] (McGowan)
Volume
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Methodologies for Thermodynamic Property
Determination

While specific experimental data for 4-lodophenylacetonitrile is not readily available in the
literature, the following standard protocols are employed to determine the thermodynamic
properties of organic compounds.

2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of
a sample as a function of temperature or time. It is highly effective for determining the enthalpy
of fusion and melting point.

¢ Principle: The instrument measures the difference in heat flow between the sample and a
reference pan as they are subjected to a controlled temperature program. An endothermic or
exothermic event in the sample results in a measurable temperature difference, which is
proportional to the heat flow.

o Experimental Protocol (General):

o Asmall, precisely weighed amount of 4-lodophenylacetonitrile (typically 1-5 mg) is
hermetically sealed in an aluminum pan.

o An empty, sealed pan is used as a reference.
o The sample and reference are placed in the DSC cell.

o The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g.,
nitrogen).

o The heat flow is recorded as a function of temperature. The melting point is identified as
the onset temperature of the melting peak, and the enthalpy of fusion (AfusH°®) is
calculated by integrating the area of the peak.

2.2 Bomb Calorimetry for Enthalpy of Formation
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The standard enthalpy of formation (AfH°) is often determined indirectly by measuring the
enthalpy of combustion (AcH®) using a bomb calorimeter.

 Principle: The sample is completely combusted in a constant-volume container (the "bomb™)
filled with excess oxygen under pressure. The heat released by the combustion reaction is
absorbed by the surrounding water bath, and the temperature change of the water is
measured.

o Experimental Protocol (General):

o A pellet of known mass of 4-lodophenylacetonitrile is placed in a crucible inside the
bomb.

o Afuse wire is placed in contact with the sample.

o The bomb is sealed, purged of air, and pressurized with pure oxygen (e.g., to 30 atm).

o The bomb is submerged in a known quantity of water in the calorimeter.

o The sample is ignited by passing a current through the fuse wire.

o The temperature of the water is recorded before and after combustion to determine the
temperature change (AT).

o The heat of combustion is calculated using the heat capacity of the calorimeter system,
which is determined by combusting a standard substance like benzoic acid.

o The standard enthalpy of formation is then calculated from the enthalpy of combustion
using Hess's Law.

2.3 Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the measurement of a liquid's boiling point at different pressures. This
data can be used to determine vapor pressure and, via the Clausius-Clapeyron equation, the
enthalpy of vaporization (AvapH®).

o Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals
the external pressure. By systematically varying the external pressure and measuring the
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corresponding boiling point, a vapor pressure curve can be constructed.

o Experimental Protocol (General):

o The 4-lodophenylacetonitrile sample is placed in an ebulliometer, which is connected to
a vacuum system and a pressure gauge.

o The pressure in the system is lowered to a desired value.
o The sample is heated until it boils, and the boiling temperature is precisely measured.
o The process is repeated at various pressures.

o The natural logarithm of the vapor pressure (In P) is plotted against the inverse of the
temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is
equal to -AvapH°/R, where R is the ideal gas constant.

Visualized Workflow for Property Determination

The following diagram illustrates a generalized workflow for the characterization of
thermodynamic properties for a novel or under-characterized compound like 4-
lodophenylacetonitrile, combining both computational and experimental approaches.
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General Workflow for Thermodynamic Property Characterization
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Caption: Workflow for Thermodynamic Property Characterization.

As 4-lodophenylacetonitrile is a chemical intermediate, it does not have associated biological
signaling pathways. The focus remains on its chemical and physical properties which are
relevant for reaction kinetics, process design, and safety assessments in its application as a
building block in drug development and other chemical syntheses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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